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Compound of Interest

Compound Name: Dibromomethanol

Cat. No.: B15163308 Get Quote

Note: Initial searches for "dibromomethanol" did not yield information on its use in

agrochemical synthesis, suggesting it is not a common or stable reagent for this purpose. This

document will focus on the closely related and widely used reagent, dibromomethane (CH₂Br₂),

which serves as a key C1 building block in the production of various agrochemicals.

Dibromomethane is a versatile chemical intermediate employed in the synthesis of a range of

agrochemicals, particularly fungicides and insecticides. Its utility stems from its ability to act as

an electrophilic methylene source, enabling the formation of crucial carbon-carbon and carbon-

heteroatom bonds in the construction of complex agrochemical scaffolds. This application note

will detail the use of dibromomethane in the synthesis of the triazole fungicide, myclobutanil,

and the organophosphate insecticide, ethion, providing experimental protocols and relevant

data.

Application in Fungicide Synthesis: The Case of
Myclobutanil
Myclobutanil is a broad-spectrum triazole fungicide that functions by inhibiting sterol

biosynthesis in fungi.[1] The synthesis of myclobutanil involves the introduction of a methylene

bridge, for which dibromomethane is a key reagent.

Synthetic Pathway of Myclobutanil
The synthesis of myclobutanil from 4-chlorobenzonitrile involves a multi-step process where

dibromomethane is used to introduce the methylene group that connects the triazole ring to the
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chiral center of the molecule.[1][2]

Step 1: Alkylation

Step 2: Methylene Insertion

Step 3: Triazole Addition
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Caption: Synthetic pathway of Myclobutanil.

Experimental Protocol for the Synthesis of Myclobutanil
using Dibromomethane
This protocol is based on the synthetic route described in patent literature.[2]

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

This initial step does not involve dibromomethane but is crucial for the subsequent reaction. It

involves the alkylation of 4-chlorobenzonitrile with n-butyl chloride.

Step 2: Synthesis of 1-bromo-2-cyano-2-(4-chlorophenyl)hexane
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Materials:

2-(4-chlorophenyl)hexanenitrile

Dibromomethane (CH₂Br₂)

Dimethyl sulfoxide (DMSO)

Triethylamine

50-60 wt% Sodium hydroxide (NaOH) solution

Hydrochloric acid (HCl)

Toluene

Water

Procedure:

In a reaction vessel, charge 2-(4-chlorophenyl)hexanenitrile, dibromomethane, and

dimethyl sulfoxide. The molar ratio of 2-(4-chlorophenyl)hexanenitrile to dibromomethane

should be 1:1.2 to 1:1.5.[2]

Add triethylamine, amounting to 40-50% of the mass of 2-(4-chlorophenyl)hexanenitrile.[2]

Under stirring, slowly add 50-60 wt% aqueous sodium hydroxide solution, maintaining the

pH of the solution between 8.0 and 9.0.

Maintain the reaction temperature at 50-60°C for 8-10 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Cool the reaction mixture to room temperature and add water.

Neutralize the mixture by dropwise addition of hydrochloric acid.

Remove the dimethyl sulfoxide under vacuum.
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Extract the aqueous layer with toluene.

Combine the organic phases and wash with water.

Purify the product by distillation to obtain 1-bromo-2-cyano-2-(4-chlorophenyl)hexane as a

colorless, transparent, viscous liquid.

Step 3: Synthesis of Myclobutanil

Materials:

1-bromo-2-cyano-2-(4-chlorophenyl)hexane

1,2,4-triazole sodium salt

Dimethyl sulfoxide (DMSO)

Toluene

Water

Acetone

Procedure:

In a reaction vessel, add 1,2,4-triazole sodium salt, 1-bromo-2-cyano-2-(4-

chlorophenyl)hexane, and dimethyl sulfoxide. The molar ratio of 1-bromo-2-cyano-2-(4-

chlorophenyl)hexane to 1,2,4-triazole sodium salt should be 1:1.0 to 1:1.5.[2]

Heat the reaction mixture to 90-100°C and maintain for 8-10 hours.

After the reaction is complete, remove 80-90 vol% of the dimethyl sulfoxide by vacuum

distillation.

Cool the residue and add water and toluene. Stir until all salts are completely dissolved.

Separate the organic phase. Extract the aqueous phase with toluene.

Combine the organic phases and wash with water.
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Dry the organic phase and remove the solvent to obtain crude myclobutanil.

Recrystallize the crude product from acetone to yield pure myclobutanil as a light-yellow

powder.

Quantitative Data for Myclobutanil Synthesis
Parameter Value Reference

Molar Ratio (Step 2)
1 : 1.2-1.5 (Intermediate :

Dibromomethane)
[2]

Reaction Temperature (Step 2) 50-60°C [2]

Reaction Time (Step 2) 8-10 hours [2]

Molar Ratio (Step 3)
1 : 1.0-1.5 (Intermediate :

Triazole salt)
[2]

Reaction Temperature (Step 3) 90-100°C [2]

Reaction Time (Step 3) 8-10 hours [2]

Final Product Purity 97.8% [2]

Overall Yield 78.4% [2]

Application in Insecticide Synthesis: The Case of
Ethion
Ethion is a non-systemic organophosphate insecticide and acaricide. Its synthesis involves the

reaction of O,O-diethyl hydrogen phosphorodithioate with dibromomethane.

Synthetic Pathway of Ethion

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://patents.google.com/patent/CN102060791B/en
https://patents.google.com/patent/CN102060791B/en
https://patents.google.com/patent/CN102060791B/en
https://patents.google.com/patent/CN102060791B/en
https://patents.google.com/patent/CN102060791B/en
https://patents.google.com/patent/CN102060791B/en
https://patents.google.com/patent/CN102060791B/en
https://patents.google.com/patent/CN102060791B/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15163308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phosphorus pentasulfide

O,O-diethyl hydrogen
phosphorodithioate

Ethanol Ethion

Triethylamine

Dibromomethane

Click to download full resolution via product page

Caption: Synthetic pathway of Ethion.

Experimental Protocol for the Synthesis of Ethion using
Dibromomethane
This protocol is based on a modified procedure for the synthesis of ethion.

Materials:

O,O-diethyl hydrogen phosphorodithioate

Dibromomethane (CH₂Br₂)

Triethylamine

Procedure:

React O,O-diethyl hydrogen phosphorodithioate with dibromomethane in the presence of

triethylamine.

The mixture is stirred at 25°C for 20 minutes.

The reaction is then heated to reflux and maintained for 3 hours.

After cooling, the mixture is filtered and the solvent is evaporated to yield the crude

product.
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The final product can be purified by column chromatography.

Quantitative Data for Ethion Synthesis
Parameter Value

Reaction Temperature Reflux

Reaction Time 3 hours

Yield 68%

Conclusion
Dibromomethane is a crucial C1 building block in the synthesis of various agrochemicals. Its

application in the production of the fungicide myclobutanil and the insecticide ethion highlights

its importance in forming key structural motifs. The provided protocols and data offer a

foundational understanding for researchers and professionals in the field of agrochemical

development. While dibromomethane is a valuable reagent, its use requires careful handling

due to its toxic and environmentally hazardous nature. Future research may focus on

developing greener and more sustainable synthetic routes that minimize the use of such

hazardous materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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